molecular formula C26H23N5O4 B4062594 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one

Cat. No.: B4062594
M. Wt: 469.5 g/mol
InChI Key: WWDSZGFHEMNJLZ-UHFFFAOYSA-N
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Description

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinone core, a nitrophenyl group, and an acetylpiperazinyl moiety

Scientific Research Applications

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazinone core, followed by the introduction of the nitrophenyl group through nitration reactions. The acetylpiperazinyl moiety is then introduced via nucleophilic substitution reactions. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetylpiperazinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazinyl derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetylpiperazinyl moiety can interact with protein receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 5-(4-piperazin-1-yl)-2-aryloxazoles
  • 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles

Uniqueness

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one is unique due to its combination of a phthalazinone core with a nitrophenyl and acetylpiperazinyl group. This structural combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-18(32)28-13-15-29(16-14-28)20-11-12-23(31(34)35)24(17-20)30-26(33)22-10-6-5-9-21(22)25(27-30)19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSZGFHEMNJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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